Product packaging for 4H-purin-6-ylhydrazine(Cat. No.:)

4H-purin-6-ylhydrazine

Cat. No.: B12361458
M. Wt: 150.14 g/mol
InChI Key: KMRZSSNUAUJWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4H-purin-6-ylhydrazine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a purine core coupled with a hydrazine functional group, making it a valuable precursor for synthesizing more complex purine-hydrazone derivatives . Researchers are exploring these hybrid structures for their potential to act as multi-target inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . The molecular design allows these compounds to compete with ATP for the binding site in the kinase domain, thereby disrupting downstream signaling pathways that drive uncontrolled cell proliferation and tumor growth . Beyond kinase inhibition, the purine-hydrazone scaffold is investigated for its ability to induce apoptosis (programmed cell death) and arrest the cell cycle in specific phases, such as the G1 phase . Similar purine-based compounds have also demonstrated cytotoxic activity against a diverse panel of human tumor cell lines, underscoring the broad research utility of this chemical class . The structural flexibility of this compound enables the generation of a wide array of analogs, facilitating crucial structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B12361458 4H-purin-6-ylhydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

4H-purin-6-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,4H,6H2,(H,9,10,11)

InChI Key

KMRZSSNUAUJWRI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)C(=NC=N2)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4h Purin 6 Ylhydrazine

Strategies for the Direct Synthesis of 4H-Purin-6-ylhydrazine

The direct synthesis of this compound and its derivatives predominantly relies on the introduction of a hydrazine (B178648) moiety onto a pre-existing purine (B94841) ring, typically through nucleophilic substitution.

Nucleophilic Substitution Reactions with Hydrazine Hydrate (B1144303)

The most established and widely utilized method for synthesizing this compound involves the nucleophilic aromatic substitution (SₙAr) of a leaving group, most commonly a halogen, at the 6-position of the purine ring with hydrazine.

The foundational work in this area demonstrated that heating 6-chloropurine (B14466) with anhydrous hydrazine at temperatures between 80–100°C resulted in 6-hydrazinopurine (B103314) with yields of 70–80%. This protocol was later optimized by employing hydrazine hydrate in refluxing ethanol (B145695), which achieved similar yields but often with reduced reaction times. The reaction proceeds via an SₙAr mechanism, where the electron-deficient nature of the purine ring facilitates the nucleophilic attack by the nitrogen atom of hydrazine. The selection of solvent can influence the reaction rate; polar aprotic solvents like dimethylformamide (DMF) are known to accelerate the substitution by stabilizing the transition state.

A key aspect of this synthesis is regioselectivity. When starting with a di-substituted precursor such as 2,6-dichloropurine (B15474), the reaction with hydrazine hydrate preferentially occurs at the C6 position. researchgate.net This selectivity is attributed to the higher electrophilicity of the C6 carbon compared to the C2 carbon in the purine ring. This reaction yields 1-(2-chloro-9H-purin-6-yl)hydrazine in high yield (98%) and serves as a testament to the controlled nature of this synthetic strategy. researchgate.net

PrecursorReagentSolventConditionsProductYield (%)Reference
6-ChloropurineAnhydrous HydrazineNone80-100°C6-Hydrazinopurine70-80
6-ChloropurineHydrazine HydrateEthanolReflux6-Hydrazinopurine~70-80
2,6-DichloropurineHydrazine HydrateEthanol80°C, 3h1-(2-Chloro-9H-purin-6-yl)hydrazine92 researchgate.net
6-Chloro-1-methyluracilHydrazine HydrateEthanolRoom Temp.6-Hydrazinyl-1-methyluracilGood scirp.orgscirp.org

Alternative Synthetic Routes to the Purine-Hydrazine Core

While direct substitution of 6-chloropurines is dominant, alternative strategies have been developed to enhance scalability, yield, and versatility.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate the nucleophilic aromatic substitution. acs.orgnih.gov This technique can significantly shorten reaction times for the formation of the purine-hydrazine bond from protected 6-chloropurines and various hydrazines. acs.orgnih.gov Other routes include the treatment of 6-chloropurine 3-oxide with hydrazine to form the corresponding purine-hydrazine derivative.

Derivatization and Functionalization of this compound

The synthetic utility of this compound stems from the high reactivity of its hydrazino (-NH-NH₂) group. This functional group is a potent nucleophile, making it an ideal handle for further molecular elaboration, most notably through the formation of hydrazones and Schiff bases. soeagra.com

Formation of Hydrazones and Schiff Bases

Hydrazones are a class of organic compounds characterized by the R₁R₂C=N-NH₂ structure. wikipedia.org They are readily formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. soeagra.comwikipedia.org This reaction is a cornerstone of combinatorial chemistry due to its reliability and the vast commercial availability of diverse carbonyl-containing compounds.

The formation of a hydrazone from this compound involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. soeagra.com This is followed by a dehydration step, typically under acidic catalysis, to yield the final C=N double bond of the hydrazone. soeagra.comnumberanalytics.com The optimal pH for this reaction is generally between 4 and 6. numberanalytics.com

Numerous studies have demonstrated this transformation. For instance, 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine has been reacted with a variety of substituted benzaldehydes in ethanol to produce a library of purine-based hydrazone derivatives. researchgate.net Similarly, 1-(2-chloro-9H-purin-6-yl)hydrazine readily condenses with 1,3-dicarbonyl compounds in refluxing ethanol to afford the corresponding hydrazones. researchgate.net The reaction conditions are generally mild, often proceeding efficiently in solvents like ethanol at room temperature or with gentle heating. researchgate.netscirp.orgresearchgate.net

Hydrazine PrecursorCarbonyl CompoundSolventConditionsProduct TypeReference
6-Hydrazino-9-(β-D-ribofuranosyl)-9H-purineVarious BenzaldehydesNot SpecifiedNot SpecifiedAryl Hydrazone researchgate.net
1-(2-Chloro-9H-purin-6-yl)hydrazine1,3-Dicarbonyl CompoundsEthanolRefluxHydrazinylidene Derivative researchgate.net
6-Hydrazinyl-1-methyluracilVarious Aromatic AldehydesEthanolRoom Temp.Aryl Hydrazone scirp.orgscirp.org
2-Amino-6-methylbenzothiazole5-Bromo-2-hydroxybenzaldehydeEthanolRefluxSchiff Base ekb.eg

The rate and efficiency of hydrazone formation are subject to the electronic properties of both the purine ring and the carbonyl compound.

On the Carbonyl Component: The reactivity of the aldehyde or ketone is a critical factor. The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on an aromatic aldehyde increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This generally leads to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -OH) can decrease the electrophilicity of the carbonyl carbon, potentially slowing the condensation reaction. The successful synthesis of hydrazones from a wide array of substituted benzaldehydes demonstrates the robustness of this reaction, though conditions may need optimization depending on the specific substrates. researchgate.net

Cyclization Reactions to Fused Heterocyclic Systems

The hydrazine group in this compound is a key functional group that enables the formation of new rings fused to the purine system. Through various cyclization strategies, a diverse array of heterocyclic compounds can be synthesized, including pyrazolo[3,4-d]pyrimidines, triazolo[3,4-l]purines, and triazolo[3,4-e]purines.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of compounds that are structurally analogous to purines and have garnered significant interest for their wide spectrum of biological activities. researchgate.netresearchgate.net The synthesis of these derivatives often involves the utilization of hydrazine precursors.

One effective method for the synthesis of pyrazolo[3,4-d]pyrimidines is through the oxidative cyclization of hydrazones. scirp.orgimist.ma This process typically involves the initial condensation of a hydrazine, such as 6-hydrazinyl-1-methyluracil, with an aromatic aldehyde to form a hydrazone intermediate. scirp.orgscirp.org Subsequent treatment of this intermediate with an oxidizing agent, for instance, thionyl chloride or ferric chloride, instigates the cyclization to yield the pyrazolo[3,4-d]pyrimidine core. scirp.orgimist.ma For example, the reaction of 4-hydrazino-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine with aldehydes in acetic acid, followed by oxidative cyclization with ferric chloride in ethanol, has been shown to produce 7,9-diphenyl-7H-pyrazolo[4,3-e] sioc-journal.cnekb.egfoliamedica.bgtriazolo[4,3-c]pyrimidines. imist.ma

Starting MaterialReagentsProductYield (%)Ref
6-Hydrazinyl-1-methyluracilAromatic aldehydes, then thionyl chloride3-Aryl-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionesGood scirp.org
4-Hydrazino-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidineAldehydes, acetic acid, then ferric chloride, ethanol7,9-Diphenyl-7H-pyrazolo[4,3-e] sioc-journal.cnekb.egfoliamedica.bgtriazolo[4,3-c]pyrimidines- imist.ma

Hydrazine derivatives are fundamental building blocks for constructing the pyrazole (B372694) ring in pyrazolo[3,4-d]pyrimidines. The reaction of a hydrazine compound with a suitable three-carbon electrophile, such as β-keto esters or their equivalents, is a common strategy. For instance, the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile (B14416) leads to the formation of pyrazole intermediates, which can be further cyclized to pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, 1-(6-chloro-9H-purin-2-yl)hydrazine can be reacted with various aromatic aldehydes to form hydrazones, which then undergo acid-catalyzed cyclization to yield 4-chloro-5a,6-dihydro-8-substitutedphenyl-1H- sioc-journal.cnekb.egfoliamedica.bgtriazolo[3,4-e]purine derivatives. semanticscholar.org

Hydrazine PrecursorReagentIntermediate/ProductRef
4-Hydrazino-8-(trifluoromethyl)quinolineEthoxymethylenecyanoacetateEthyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate nih.gov
4-Hydrazino-8-(trifluoromethyl)quinolineEthoxymethylenemalononitrile5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile nih.gov
1-(6-Chloro-9H-purin-2-yl)hydrazineAromatic aldehydes, then HCl/Ethanol4-Chloro-5a,6-dihydro-8-substitutedphenyl-1H- sioc-journal.cnekb.egfoliamedica.bgtriazolo[3,4-e]purine derivatives semanticscholar.org

The versatility of hydrazine precursors is further demonstrated by the synthesis of various substituted pyrazolo[3,4-d]pyrimidines by reacting the corresponding hydrazines with reagents like formamide, urea, and thiourea. nih.gov The reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid, followed by alkylation, has also been successfully employed to synthesize a range of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com

Synthesis of Triazolo[3,4-l]purine Derivatives

The fusion of a triazole ring to the purine core can lead to the formation of triazolo[3,4-l]purine derivatives. One documented method involves the reaction of purin-6-ylhydrazine with carbon disulfide. This reaction results in the formation of s-triazolo[3,4-l]purine-3(2H)-thione, which can be further functionalized through alkylation. anu.edu.au

Synthesis of Triazolo[3,4-e]purine Derivatives

A regioselective synthesis of triazolo[3,4-e]purine derivatives has been developed. foliamedica.bgresearchgate.netnih.gov This two-step procedure commences with the nucleophilic substitution of the chlorine atom at the C-2 position of 2,6-dichloro-9H-purine with hydrazine hydrate to form 1-(6-chloro-9H-purin-2-yl)hydrazine. semanticscholar.org This intermediate is then reacted with various aromatic aldehydes in the presence of a catalytic amount of concentrated hydrochloric acid in ethanol. This acid-catalyzed reaction facilitates the formation of the triazole ring, yielding 4-chloro-5a,6-dihydro-8-substitutedphenyl-1H- sioc-journal.cnekb.egfoliamedica.bgtriazolo[3,4-e]purine derivatives. foliamedica.bgsemanticscholar.orgresearchgate.netnih.gov

Starting MaterialReagentsProductRef
2,6-Dichloro-9H-purine1. Hydrazine hydrate2. Aromatic aldehydes, HCl, Ethanol4-Chloro-5a,6-dihydro-8-substitutedphenyl-1H- sioc-journal.cnekb.egfoliamedica.bgtriazolo[3,4-e]purine derivatives foliamedica.bgsemanticscholar.orgresearchgate.net
Other Fused Ring Systems Derived from the Hydrazine Moiety

The reactivity of the hydrazine moiety in purine derivatives extends to the synthesis of other fused heterocyclic systems. For instance, purine-2,6-dihydrazine has been shown to react with various orthoesters, such as trimethyl orthoacetate, triethyl orthoacetate, and triethyl orthopropionate, to produce bis-s-triazolo[3,4-a:3',4'-l]purine derivatives. anu.edu.au Additionally, the oxidative cyclization of pyrimidinylhydrazones using reagents like iodobenzene (B50100) diacetate can lead to the formation of sioc-journal.cnekb.egfoliamedica.bgtriazolo[4,3-c]pyrimidine derivatives, which may undergo rearrangement to sioc-journal.cnekb.egfoliamedica.bgtriazolo[1,5-c]pyrimidines. beilstein-journals.org

Construction of Purine-Amino Acid Conjugates

The covalent linkage of amino acids to the purine scaffold has been a significant area of research, aiming to generate novel molecules with unique properties. These conjugates are synthesized through various chemical strategies, two of which are detailed below.

Synthesis of (Purin-6-yl)phenylalanines via Cross-Coupling

The creation of a direct carbon-carbon bond between a purine ring and an amino acid, such as phenylalanine, can be effectively achieved through palladium-catalyzed cross-coupling reactions. This method allows for the synthesis of enantiomerically or diastereomerically pure 4-(purin-6-yl)phenylalanines. scilit.com

The key reaction involves the coupling of a protected 6-halopurine with a suitably functionalized phenylalanine derivative. Specifically, 9-protected-6-halopurines, such as 9-benzyl-6-halopurines or 9-(tetrahydropyran-2-yl)-6-halopurines, are reacted with protected 4-boronophenylalanines (in Suzuki-Miyaura coupling) or 4-(trimethylstanyl)phenylalanines (in Stille coupling). scilit.com The palladium catalyst facilitates the formation of the C-C bond at the C6 position of the purine ring. Subsequent removal of all protecting groups from the coupled product yields the final (purin-6-yl)phenylalanine. scilit.com

A similar strategy has been employed for the synthesis of (purin-6-yl)alanines, utilizing protected iodozincalanines in a palladium-catalyzed cross-coupling with 6-iodopurines. researchgate.net

Table 1: Examples of Reactants for the Synthesis of (Purin-6-yl)phenylalanines via Cross-Coupling

Purine Reactant (Protected 6-halopurine)Phenylalanine ReactantCoupling Type
9-Benzyl-6-chloropurineN-Boc-4-borono-L-phenylalanine methyl esterSuzuki-Miyaura
9-(Tetrahydropyran-2-yl)-6-chloropurineN-Boc-4-(trimethylstannyl)-L-phenylalanine methyl esterStille
Acyl-protected 6-chloropurine ribonucleosideProtected 4-boronophenylalanineSuzuki-Miyaura
Synthesis of Purinyl Alkoxycarbonyl Amino Acids

Purinyl alkoxycarbonyl amino acids represent another class of purine-amino acid conjugates where the amino acid is linked to the purine moiety via an alkoxycarbonyl linker. acs.org The synthesis of these compounds generally involves a multi-step process.

A general route begins with a 6-substituted purine containing a hydroxylated alkyl chain at the N9 position. This hydroxyl group is then activated, typically by conversion to a chloroformate. The resulting purine-alkyl-chloroformate is a key intermediate that can react with the amino group of an amino acid (or its ester) to form the desired carbamate (B1207046) linkage. acs.org

The reaction conditions for the formation of the carbamate bond can be crucial for achieving good yields. For instance, in cases where the amino acid's carboxylic acid is unprotected, converting it to its sodium salt and reacting it with the chloroformate in aprotic solvents like THF or DMF can be employed, although this may result in low yields. acs.org A more efficient method involves using a biphasic system, such as THF:H2O, which allows the amine to react effectively with the chloroformate, leading to higher yields of the purinyl alkoxycarbonyl amino acid. acs.org This approach has proven to be general and suitable for larger-scale syntheses. acs.org

Table 2: General Synthetic Steps for Purinyl Alkoxycarbonyl Amino Acids

StepDescriptionKey Reagents
1Introduction of a hydroxylated alkyl chain at N9 of a 6-substituted purine.Appropriate haloalkanol
2Conversion of the terminal alcohol to a chloroformate.Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)
3Coupling of the purine-alkyl-chloroformate with an amino acid.Amino acid (or ester), base (e.g., K2CO3 or in a biphasic system)

Regioselectivity and Stereoselectivity in Synthesis

Controlling the position of substitution on the purine ring (regioselectivity) and the spatial arrangement of atoms in the final product (stereoselectivity) are critical aspects of synthesizing purine derivatives.

Regiochemical Control in Purine Ring Substitutions

The purine ring system has multiple potential sites for substitution, making regiochemical control a significant challenge and a key focus of synthetic strategies. In the context of cross-coupling reactions on dihalopurines, the nature of the halogen atoms and the reaction conditions play a pivotal role in determining the site of substitution. rushim.ruresearchgate.net

Studies on 2,6-dihalopurines have demonstrated excellent regioselectivity in Suzuki-Miyaura cross-coupling reactions. rushim.ruresearchgate.net For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl-substituted product, 9-benzyl-2-chloro-6-phenylpurine. rushim.ruresearchgate.net This indicates that the C6 position is more reactive than the C2 position under these conditions.

Conversely, if a different dihalopurine is used, such as 9-benzyl-6-chloro-2-iodopurine, the regioselectivity is reversed. The reaction with one equivalent of phenylboronic acid preferentially occurs at the C2 position, yielding 9-benzyl-6-chloro-2-phenylpurine. rushim.ruresearchgate.net This is attributed to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the palladium-catalyzed cycle. These selective reactions provide valuable intermediates for the synthesis of disubstituted purines with different groups at the C2 and C6 positions. rushim.ru

A study on the direct N7 regioselective tert-alkylation of 6-substituted purines has also been developed, utilizing N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.gov This method allows for the preparation of the thermodynamically less favored N7 isomers under kinetic control. nih.gov

Diastereoselective and Enantioselective Approaches

When synthesizing purine-amino acid conjugates, the chirality of the amino acid introduces the possibility of forming diastereomers or requires enantioselective methods to produce a single desired stereoisomer.

Research into the synthesis of N-(purin-6-yl)dipeptides has highlighted some of the challenges in maintaining stereochemical integrity. nih.govneicon.ru For example, the coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate using a carbodiimide (B86325) coupling agent was found to be accompanied by racemization at the chiral center of the purinyl amino acid. nih.govneicon.ru This resulted in a mixture of (S,S)- and (R,S)-diastereomers. nih.govneicon.ru Interestingly, using the (R)-enantiomer of the purinyl-phenylalanine as the starting material produced the same diastereomeric mixture, suggesting the involvement of a chirally labile intermediate. neicon.ru An alternative, racemization-free approach involved the nucleophilic substitution of chlorine in 6-chloropurine with a pre-formed dipeptide, which successfully yielded the diastereomerically pure products. nih.gov

More direct enantioselective methods are also being developed. One such approach is the copper(I)-catalyzed asymmetric conjugate addition of glycine (B1666218) derivatives to electron-deficient vinyl(aza)arenes, which includes purine substrates. acs.org This method allows for the preparation of novel unnatural chiral α-amino acid derivatives bearing a γ-purinyl group in high yields and with high enantioselectivity. acs.org Such catalytic asymmetric reactions are crucial for the efficient production of enantiomerically pure purine-amino acid conjugates.

Chemical Reactivity and Mechanistic Investigations of 4h Purin 6 Ylhydrazine

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine moiety in 6-hydrazinopurine (B103314) is a potent nucleophile and a reducing agent, which defines its primary reactivity. The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, making it susceptible to attack by electrophiles.

One of the most common reactions involving the hydrazine group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. For instance, purine (B94841) hydrazinylidene derivatives have been synthesized through the condensation of 6-hydrazinopurine precursors with 1,3-dicarbonyl compounds. researchgate.net Similarly, reaction with D-glucose in the presence of acetic acid yields the corresponding hydrazone derivative. researchgate.net

The hydrazine group can also participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with orthoesters can lead to the formation of triazolo-fused purines. anu.edu.au The reaction of pteridin-4-ylhydrazine, a related heterocyclic hydrazine, with orthoesters has been used to prepare s-triazolo[4,3-c]pteridines. anu.edu.au Another example is the reaction with β-benzoylpropionic acid, which yields a dihydropyridazinone derivative. researchgate.net

Furthermore, the hydrazine group can be displaced through nucleophilic substitution reactions. The synthesis of 6-hydrazinopurine itself often involves the displacement of a chlorine atom from 6-chloropurine (B14466) by hydrazine hydrate (B1144303).

Thermal Degradation and Pyrolysis Studies

Specific experimental studies on the thermal degradation and pyrolysis of 4H-purin-6-ylhydrazine are not extensively documented in publicly available literature. However, the thermal behavior can be inferred from the known chemistry of hydrazine and purine derivatives under pyrolytic conditions. cdnsciencepub.comnasa.govmdpi.com The degradation process is expected to be complex, involving multiple reaction pathways that are influenced by factors such as temperature and the presence of catalysts. nasa.govresearchgate.net

The nitrogen-nitrogen single bond in the hydrazine moiety is relatively weak and is a likely site for initial homolytic cleavage upon heating. The thermal decomposition of hydrazine itself is known to be initiated by the cleavage of the N-N bond to form two amino radicals (•NH2). nasa.gov A similar process can be postulated for this compound, which would lead to the formation of a purinyl radical and an amino radical. This initiation step would trigger a cascade of subsequent radical reactions.

Following the initial bond cleavage, various molecular rearrangements and elimination reactions can occur. The reactive intermediates formed can undergo intramolecular cyclization or react with other molecules. In the pyrolysis of related nitrogen-containing polymers like polyamide 6, intramolecular cyclization is a key mechanism. researchgate.net For purine systems, heating in strong alkali has been shown to cause degradation and destruction of the pyrimidine (B1678525) base, suggesting ring-opening reactions are possible at high temperatures. cdnsciencepub.com Elimination reactions, such as the release of ammonia (B1221849) (NH3) or nitrogen gas (N2), are also common products in the thermal decomposition of hydrazine and its derivatives. nasa.gov

The high-temperature degradation of this compound is expected to generate a variety of highly reactive intermediates.

Radicals : As mentioned, homolytic cleavage of the N-N bond is a primary pathway to generate nitrogen-centered radicals (purinyl radical, amino radical). nasa.gov These primary radicals can abstract hydrogen atoms or react with other molecules, leading to the formation of a complex mixture of products. nih.gov

Nitrenes : While less common for hydrazines compared to azides, the formation of nitrene intermediates through the elimination of ammonia from the hydrazine group is a possibility under certain conditions.

Zwitterions : Tautomerism and proton transfer can lead to the formation of zwitterionic species, especially in the condensed phase or in the presence of polar substances. wikipedia.org These charged intermediates can influence the reaction pathways and product distribution.

Metabolic studies of hydrazine derivatives have shown that they can be activated by enzymes and metal ions to form free radical species, which subsequently cause cellular damage. nih.gov This suggests that radical-mediated processes are a crucial aspect of hydrazine reactivity.

Oxidation-Reduction Chemistry of the Hydrazine Moiety

The hydrazine group is readily oxidized. The oxidation of 6-hydrazinopurine can lead to different products depending on the oxidizing agent and reaction conditions. For example, oxidation with manganese dioxide can convert the hydrazine group to a nitroso group, forming 6-nitrosopurine. In a different reaction, treatment with ferric chloride (FeCl3) results in the replacement of the hydrazine group with a chlorine atom, yielding 6-chloropurine, albeit in low yield. acs.org

The metabolic activation of hydrazine derivatives often involves oxidation catalyzed by metalloenzymes (like cytochrome P450) or metal ions (such as Cu2+ and Fe3+). nih.gov These oxidative processes can generate reactive species, including alkyl radicals and reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals. nih.gov

Conversely, the hydrazine group can act as a reducing agent. While specific reduction reactions starting from 6-hydrazinopurine are less documented, catalytic hydrogenation of the related 6-N-hydroxylaminopurine yields adenine (B156593). acs.org This suggests that under strong reducing conditions, the N-N bond could be cleaved.

Reaction Type Reagent Major Product Reference
OxidationManganese Dioxide6-Nitrosopurine
OxidationFerric Chloride6-Chloropurine acs.org
ReductionHydrogen gas / Palladium catalystAdenine (from 6-N-hydroxylaminopurine) acs.org

Acid-Base Properties and Tautomeric Equilibria in Relation to Reactivity

Like other purines, this compound can exist in multiple tautomeric forms due to the migration of protons between nitrogen atoms in the heterocyclic ring and the hydrazine substituent. wikipedia.orgnih.govnih.gov The most common representations in chemical databases are 7H-purin-6-ylhydrazine and 9H-purin-6-ylhydrazine. nih.gov The specific tautomer present can significantly influence the compound's reactivity, as it affects the electron density distribution, hydrogen-bonding capabilities, and the steric accessibility of different sites. researchgate.netchimia.ch

The equilibrium between different tautomers is sensitive to the environment, including the solvent and pH. researchgate.netchimia.ch For example, studies on the related 6-oxopurines show that substitutions on the purine ring can shift the tautomeric equilibrium. nih.gov At physiological pH, hypoxanthine (B114508) exists as an equilibrium of N7H and N9H tautomers. nih.gov

Coordination Chemistry of 4h Purin 6 Ylhydrazine and Its Metal Complexes

Ligand Properties and Coordination Modes of 4H-Purin-6-ylhydrazine

This compound, also known as 6-hydrazinopurine (B103314) (CAS 5404-86-4), is a derivative of purine (B94841) featuring a hydrazine (B178648) (-NHNH2) substituent at the C6 position. ontosight.ainih.govalfa-chemistry.com The presence of multiple nitrogen atoms within the purine core and the appended hydrazine moiety endows this molecule with a rich and varied coordination potential.

The ligand's properties are dictated by the presence of several potential donor sites: the nitrogen atoms of the purine ring system (N1, N3, N7, and N9) and the two nitrogen atoms of the hydrazine group. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic environment of the ligand.

Tautomerism is a key feature of purine derivatives and is expected to play a significant role in the coordination chemistry of this compound. The "4H" designation specifies a particular tautomeric form where a hydrogen atom is attached to the N4 position. However, in solution and upon coordination to a metal ion, other tautomeric forms may be present and could influence the binding mode.

The hydrazine moiety introduces additional complexity and versatility. It can coordinate to a metal center in a monodentate fashion through its terminal amino group or act as a bridging ligand, linking two metal centers. Furthermore, the hydrazine group can undergo condensation reactions with aldehydes or ketones to form hydrazone derivatives, which themselves are excellent ligands with distinct coordination properties. mdpi.comgoogle.com

Potential Coordination Modes of this compound:

Coordination ModeDescriptionPotential Donor Atoms
MonodentateThe ligand binds to a single metal center through one of its donor atoms.N1, N3, N7, N9, or hydrazine N
BidentateThe ligand chelates to a metal center using two donor atoms.e.g., N7 and the terminal N of the hydrazine
BridgingThe ligand links two or more metal centers.The hydrazine moiety or different N atoms of the purine ring

It is important to note that while these coordination modes are theoretically possible, detailed experimental studies on the coordination complexes of this compound are limited. Therefore, the predicted behavior is largely based on the known coordination chemistry of related purine derivatives and other nitrogen-containing heterocyclic ligands. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be crucial in directing the formation of the desired complex and influencing its final structure. bendola.comnajah.edu

Complexation with Transition Metals

Transition metals, with their partially filled d-orbitals, are excellent candidates for forming stable complexes with nitrogen-donor ligands like this compound. The synthesis of such complexes would likely follow general procedures for the preparation of transition metal-amine or -hydrazine complexes. For instance, a common method involves the direct reaction of a metal halide or nitrate (B79036) salt with the ligand in a polar solvent like ethanol (B145695) or methanol, sometimes with the addition of a base to facilitate deprotonation of the ligand. researchgate.netmdpi.com

While specific examples for this compound are not widely reported, studies on related hydrazone derivatives of heterocyclic compounds provide valuable insights. For example, the synthesis of transition metal complexes of hydrazones derived from pyrazine-2-carbohydrazide (B1222964) has been described, where the ligand coordinates to the metal in a tridentate fashion. google.com

Role of the Purine Nitrogen Atoms and Hydrazine Moiety in Binding

The coordination of this compound to a metal center can occur through various nitrogen atoms. The purine ring offers multiple potential binding sites (N1, N3, N7, N9), and the preferred site of coordination is often influenced by steric factors and the electronic properties of the metal ion. taylorfrancis.com In many purine-metal complexes, coordination via N7 is common. researchgate.net

The hydrazine moiety provides an additional and highly reactive coordination site. It can bind as a neutral molecule or be deprotonated to form a hydrazido ligand. The presence of the hydrazine group also opens up the possibility of forming polynuclear complexes where the hydrazine acts as a bridge between two metal ions.

Characterization of the resulting metal complexes would be carried out using a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, particularly for diamagnetic metal complexes.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and gain information about the coordination environment of the metal ion.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

Structural Elucidation of Coordination Compounds

Coordination Geometries and Ligand Field Effects

The coordination geometry around the central metal ion in complexes of this compound would be determined by the coordination number of the metal and the nature of the ligand and any co-ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. mdpi.comresearchgate.net

The electronic properties of the ligand, specifically its ability to donate electron density to the metal, will influence the ligand field splitting of the metal's d-orbitals. This, in turn, affects the electronic spectra, magnetic properties, and reactivity of the complex. The presence of both the purine ring and the hydrazine group would create a unique ligand field environment.

While no specific crystal structures of this compound complexes are readily available in the literature, data from related structures can provide a basis for prediction. For instance, the crystal structure of a trinuclear manganese(II) complex with a triazole derivative shows a linear array of metal ions bridged by the triazole ligands, with the metal centers in an octahedral coordination environment. mdpi.com

Hypothetical Bond Parameters for a Transition Metal Complex of a Purine-based Ligand (based on analogous systems):

ParameterValueReference System
M-N (purine) bond length~2.1 - 2.3 ÅMn(II)-triazole complex mdpi.com
M-N (hydrazine) bond length~2.0 - 2.2 ÅCo(II)-hydrazone complex researchgate.net
N-M-N bond angle~90° or ~109.5°Depending on geometry

Supramolecular Assembly via Metal Coordination

Beyond the structure of individual complex molecules, the coordination of this compound to metal centers can lead to the formation of extended supramolecular architectures. rsc.org These assemblies are held together by a combination of metal-ligand coordination bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The purine ring, with its multiple hydrogen bond donors and acceptors, is particularly well-suited for directing the formation of supramolecular structures. The N-H groups of the purine and hydrazine moieties can participate in extensive hydrogen bonding networks, leading to the formation of one-, two-, or three-dimensional arrays. rsc.orgresearchgate.net Furthermore, the planar purine rings can engage in π-π stacking interactions, which further stabilize the supramolecular assembly.

The study of such supramolecular systems is of great interest due to their potential applications in areas such as materials science, catalysis, and molecular recognition. nih.gov The ability of this compound to act as both a versatile ligand and a building block for supramolecular assemblies makes it a compelling target for future research in coordination chemistry.

Catalytic Applications of Metal-Purine-Hydrazine Complexes

Given the absence of synthesized and characterized metal complexes of this compound in the reviewed literature, there is no specific information regarding their catalytic applications. Research into the catalytic potential of metal complexes is contingent upon their successful synthesis and characterization.

In the broader context of purine and hydrazine-containing ligands, metal complexes have shown promise in various catalytic transformations. However, without experimental data on the specific complexes of this compound, any discussion of their catalytic activity would be purely conjectural. The exploration of the synthesis and catalytic potential of these complexes represents a promising, yet untapped, area for future research in coordination chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. hw.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and relative number of protons and carbons. hw.ac.uklibretexts.org

Proton NMR (¹H NMR) analysis of 4H-purin-6-ylhydrazine allows for the identification and assignment of all hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the purine (B94841) ring and the attached hydrazine (B178648) moiety. hw.ac.uk

In a typical solvent like DMSO-d₆, the aromatic protons of the purine ring, H-2 and H-8, appear as singlets in the downfield region due to the deshielding effect of the heterocyclic aromatic system. The H-8 proton is reported to resonate near δ 8.3 ppm. The protons of the hydrazino group (-NHNH₂) are exchangeable and typically resonate as broad singlets. One signal is often observed for the NH proton and another for the NH₂ protons, with chemical shifts that can be influenced by solvent, concentration, and temperature. The hydrazino group protons have been reported to resonate in the range of δ 4.2–4.5 ppm. The purine N-H proton also appears as a broad singlet, typically at a lower field.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Purine H-8~ 8.3Singlet (s)
Purine H-2~ 8.0 - 8.2Singlet (s)
Hydrazine -NH-Variable, broadBroad Singlet (br s)
Hydrazine -NH₂~ 4.2 - 4.5 Broad Singlet (br s)
Purine N-H> 12.0Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound. A proton-decoupled ¹³C NMR spectrum typically shows five distinct signals, corresponding to the five carbon atoms of the purine core, as chemically equivalent carbons are absent. libretexts.org

The chemical shifts of these carbons are influenced by their position within the heterocyclic system and their proximity to electronegative nitrogen atoms. libretexts.org Carbons bonded to nitrogen, such as C-2, C-4, C-6, and C-8, resonate at lower fields. organicchemistrydata.org The C-6 carbon, directly attached to the electron-donating hydrazine group, and the C-2 carbon are reported with chemical shifts of approximately 156.0 ppm and 152.5 ppm, respectively. googleapis.com The other purine carbons, C-4, C-5, and C-8, also show characteristic resonances that aid in the complete assignment of the carbon framework. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C-6~ 156.0 googleapis.com
C-2~ 152.5 googleapis.com
C-4~ 151.0 - 153.0
C-8~ 138.0 - 140.0
C-5~ 118.0 - 120.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the atomic connectivity within the this compound molecule. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, a COSY spectrum would show no cross-peaks between the H-2 and H-8 protons, confirming their isolation from each other within the purine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques establish direct, one-bond correlations between protons and the carbons to which they are attached. epfl.ch An HSQC spectrum of this compound would show a correlation cross-peak between the H-2 proton signal and the C-2 carbon signal, and another between the H-8 proton and the C-8 carbon. This provides a definitive assignment for these specific proton-carbon pairs.

Table 3: Expected Key HMBC Correlations for this compound

ProtonCorrelating Carbons (²JCH, ³JCH)
H-2C-4, C-6
H-8C-4, C-5

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. biointerfaceresearch.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the spectrum are the N-H stretching vibrations from the purine ring and the hydrazine substituent, which typically appear as a series of bands in the 3100-3400 cm⁻¹ region. Specifically, N-H stretches are reported between 3300–3350 cm⁻¹. The C-H stretching vibration of the aromatic purine ring is expected to appear just above 3000 cm⁻¹. libretexts.org The "fingerprint region" (below 1700 cm⁻¹) is complex but highly informative, containing absorptions corresponding to the C=N and C=C stretching vibrations of the purine ring, which are noted in the 1600–1650 cm⁻¹ range. N-H bending vibrations also contribute to this region.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3350 N-H StretchHydrazine (-NHNH₂)
3100 - 3200N-H StretchPurine Ring (N-H)
~ 3050C-H StretchAromatic C-H
1600 - 1650 C=N / C=C StretchPurine Ring System
1550 - 1620N-H BendHydrazine / Amine

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. horiba.com A Raman spectrum arises from the inelastic scattering of monochromatic light, and the resulting peaks correspond to the vibrational modes of the molecule. mdpi.com

While specific, detailed Raman spectra for this compound are not widely published, analysis of similar purine compounds suggests the expected spectral features. researchgate.net Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of bonds with high polarizability. Therefore, the symmetric "ring breathing" modes of the purine core would be expected to produce strong signals. Other skeletal vibrations of the purine ring system, as well as vibrations involving the C-N and N-N bonds of the hydrazine substituent, would also be active in the Raman spectrum, providing a characteristic "fingerprint" for the molecule. horiba.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of organic molecules like this compound. alevelchemistry.co.uk It provides vital information about the compound's molecular weight and elemental composition. alevelchemistry.co.uk The technique functions by ionizing the molecule, separating the resulting ions based on their mass-to-charge (m/z) ratio, and detecting them. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool that measures the m/z ratio with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the determination of the exact molecular formula of this compound. Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. alevelchemistry.co.uk

For this compound (C₅H₆N₆), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unequivocal evidence for the compound's elemental formula and ruling out other potential structures with the same nominal mass. The high mass accuracy, often within 1 mDa, offers high confidence in the identification of the synthesized compound. nih.gov

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Theoretical Exact Mass (m/z)
C₅H₆N₆ [M+H]⁺ 151.0727
C₅H₆N₆ [M+Na]⁺ 173.0546
C₅H₆N₆ [M-H]⁻ 149.0571

In addition to determining the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. alevelchemistry.co.uk When subjected to energy, such as in an electron impact (EI) or collision-induced dissociation (CID) experiment, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. Analyzing these fragments provides a molecular fingerprint and helps to confirm the connectivity of atoms within the structure.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the hydrazine side chain and the rupture of the purine ring system. Common fragmentation steps would include the loss of ammonia (B1221849) (NH₃), molecular nitrogen (N₂), and hydrogen cyanide (HCN) from the purine core.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion Proposed Structure/Loss Theoretical m/z
[M-NH₂]⁺ Loss of the terminal amino group 135.0621
[M-N₂H₃]⁺ Cleavage of the N-N bond in the hydrazine moiety 120.0512
[M-N₂H₄]⁺ Loss of the entire hydrazine group 119.0434
[Purine core]⁺ Resulting purine cation after side-chain loss 119.0434
[M-HCN]⁺ Loss of hydrogen cyanide from the purine ring 124.0662
[M-N₂]⁺ Loss of molecular nitrogen 123.0781

X-ray Diffraction (XRD) for Solid-State Structural Determination

For this compound, obtaining a single crystal of suitable quality is the first critical step. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. pdx.edu By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from it, the exact position of each atom in the crystal lattice is determined.

This analysis would confirm the purine ring system's planarity, the geometry of the hydrazine substituent, and the specific tautomeric form present in the solid state. Furthermore, XRD reveals intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the crystal packing and physical properties of the compound. Powder XRD can also be utilized to characterize the bulk material, confirm its crystalline phase, and assess its purity. rrcat.gov.in

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the analytical assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. iitg.ac.in

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.orgresearchgate.net For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases; more polar compounds elute earlier, while less polar compounds are retained longer on the column. researchgate.net The purity of this compound can be determined by integrating the peak area, and the identity can be confirmed by comparing its retention time to that of a known reference standard. Coupling HPLC with a UV detector is common for aromatic compounds like purines, which exhibit strong absorbance at specific wavelengths (typically around 260 nm). biomedpharmajournal.org

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for a column chromatography separation. savemyexams.com

For this compound, the stationary phase is typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on a glass or aluminum plate. savemyexams.com A small spot of the sample solution is applied to the baseline of the plate. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase), often a mixture of a non-polar solvent (like ethyl acetate) and a more polar solvent (like methanol).

The mobile phase ascends the plate via capillary action, and separation occurs based on the compound's relative affinity for the stationary and mobile phases. iitg.ac.in Due to its polar nature, this compound would require a relatively polar mobile phase to achieve significant migration from the baseline. After development, the spots can be visualized under UV light (as purines are often UV-active) or by using a staining agent like iodine vapor. libretexts.org The retention factor (R_f) value is calculated to characterize the compound's mobility in a specific solvent system.

Table 4: Typical TLC System for this compound

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (9:1 v/v)
Visualization UV light (254 nm)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Geometric Optimization and Conformational Analysis

A full geometric optimization and conformational analysis of 4H-purin-6-ylhydrazine using methods like DFT has not been specifically reported. Such a study would be crucial to determine the most stable three-dimensional structure, bond lengths, and bond angles of the molecule, which are fundamental to understanding its reactivity and interactions.

Electronic Structure and Molecular Orbital Analysis

While the electronic properties of purine (B94841) analogs are of significant interest, a specific analysis of the electronic structure and molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) for this compound is not available. This information would provide insight into the molecule's reactivity, electron-donating or -accepting capabilities, and potential for various chemical reactions.

Prediction of Spectroscopic Parameters

There are no dedicated studies found that computationally predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. Such predictions are valuable for complementing experimental data and aiding in the structural elucidation of the compound.

Molecular Dynamics Simulations

The application of molecular dynamics (MD) simulations to study the dynamic behavior of this compound in various environments, such as in solution or in the presence of biological macromolecules, has not been reported. MD simulations would be instrumental in understanding its conformational flexibility and interactions over time.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies focused on elucidating the reaction mechanisms involving this compound are scarce. While it is used as a reactant in the synthesis of various derivatives, the computational investigation of its reaction pathways, transition states, and activation energies is not a primary focus of the available literature.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking studies have been performed on various derivatives synthesized from this compound. For instance, isatin-purine hybrids have been docked into the active sites of protein kinases, and copper(II) complexes derived from it have been studied for their interaction with DNA. However, molecular docking and binding affinity predictions for this compound itself as a ligand against specific biological targets are not documented. Such studies would be essential for identifying its potential as a bioactive agent.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, optimizing lead candidates, and elucidating the molecular features essential for a specific biological response. In the context of purine derivatives, including analogs of this compound, QSAR studies have been pivotal in guiding the design of potent and selective modulators of various biological targets.

QSAR models are developed by correlating molecular descriptors with the observed biological activity. These descriptors are numerical representations of the physicochemical properties of the molecules and can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. The resulting QSAR equation provides a quantitative measure of how each descriptor influences the biological activity.

Research Findings in Purine Derivatives

While specific QSAR studies on this compound are not extensively documented, a wealth of research on analogous purine structures has provided valuable insights into their structure-activity relationships. These studies often employ a range of QSAR methodologies, from 2D-QSAR, which uses global molecular properties, to 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional properties of the molecules.

A notable 2D-QSAR study on a series of substituted purine analogs as inhibitors of c-Src tyrosine kinase revealed a statistically significant model. The developed model demonstrated a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550 researchgate.nettandfonline.com. The key descriptors in this model included the SsCH3E-index, H-Donor Count, and T_2_Cl_3, with a negative correlation observed for the SsOHcount researchgate.net. This suggests that specific substitutions that modulate these electronic and hydrogen-bonding characteristics are crucial for inhibitory activity against this kinase.

In the realm of 3D-QSAR, studies on purine derivatives as Bcr-Abl inhibitors have been conducted to overcome resistance to existing drugs mdpi.com. By constructing 3D-QSAR models from a database of 58 purine compounds, researchers were able to design and synthesize novel derivatives with enhanced inhibitory activity mdpi.com. The CoMFA and CoMSIA models generated in such studies provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity nih.govnih.govnih.gov. For instance, a CoMSIA model for purine-based CDK2 inhibitors highlighted the importance of electrostatic, hydrophobic, hydrogen bond donor, and steric fields in determining the inhibitory potency nih.gov.

Furthermore, QSAR studies have been applied to understand the structural requirements for purine derivatives targeting other protein families. For example, 3D-QSAR models have been developed for 9H-purine derivatives as EGFR inhibitors, providing insights into the structural characteristics responsible for their inhibitory action lut.fi.

The general applicability of QSAR in drug design is well-established, with its ability to predict the biological activity of new chemical entities based on their physicochemical properties scienceforecastoa.com. The mathematical models generated through QSAR can take various forms, with the fundamental equation being: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org.

The following data tables summarize the statistical parameters from representative QSAR studies on purine derivatives, illustrating the robustness and predictive power of the developed models.

Table 1: Statistical Parameters of a 2D-QSAR Model for c-Src Tyrosine Kinase Inhibitors tandfonline.com
ParameterValue
r² (Correlation Coefficient)0.8319
q² (Cross-validated Correlation Coefficient)0.7550
pred_r² (Predictive r² for external test set)0.7983
F-test43.148
Number of Compounds in Training Set26
Number of Compounds in Test Set8
Table 2: Statistical Results of 3D-QSAR Models for Bcr-Abl Inhibitors mdpi.com
ModelN (Number of Components)F value
CoMFA-SE0.5760.9415110.463
CoMSIA-SEH0.6370.915496.883
Table 3: Predictive 3D-QSAR Models for CDK2 Inhibitors nih.gov
Modelr²_pred
CoMFA0.7430.991
CoMSIA0.8080.990
Topomer CoMFA0.7790.962

These findings collectively underscore the utility of QSAR modeling in the rational design of purine-based therapeutic agents. The insights gained from these computational studies, particularly regarding the influence of substituents at various positions on the purine core, can be extrapolated to guide the synthesis and biological evaluation of novel derivatives of this compound for various therapeutic applications.

Biological and Pharmacological Research Applications

Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies have been instrumental in elucidating the molecular targets of 4H-purin-6-ylhydrazine derivatives. These investigations have primarily focused on their ability to inhibit or activate specific enzymes and to bind to and modulate the function of cellular receptors.

Derivatives of this compound have been synthesized and evaluated as inhibitors of several key enzymes involved in cell signaling, proliferation, and survival. The purine (B94841) core of these molecules often serves as a scaffold that can be chemically modified to achieve potent and selective inhibition of target enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies nih.govrjraap.comresearchgate.netresearchgate.net. While a wide range of heterocyclic compounds have been investigated as DHFR inhibitors, including those with pyrimidine (B1678525) and triazine cores, specific research directly evaluating this compound derivatives as DHFR inhibitors is not extensively documented in the reviewed literature nih.gov. However, the general principle of targeting DHFR with small molecules often involves structures that mimic the natural substrate, dihydrofolic acid researchgate.net. Purine analogues, due to their structural similarity to the pteridine ring of folic acid, represent a potential class of DHFR inhibitors. The exploration of this compound derivatives in this context remains an area for future investigation.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer mdpi.comsemanticscholar.org. Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. The purine scaffold is a well-established pharmacophore for the development of CDK inhibitors, with compounds like roscovitine demonstrating the potential of this chemical class nih.gov.

Recent research has explored the development of purine-based derivatives as dual inhibitors of both CDKs and other cancer-related enzymes. One study reported the design and synthesis of purine derivatives that act as dual inhibitors of histone deacetylase 1 (HDAC1) and CDK2. A lead compound from this series demonstrated significant inhibitory activity against both enzymes, with an IC50 value of 56 nM for CDK2 researchgate.net. This finding highlights the potential of the purine core, conceptually related to this compound, to be developed into potent CDK inhibitors.

Table 1: Inhibitory Activity of a Purine-Based Dual HDAC/CDK2 Inhibitor

CompoundTarget EnzymeIC50 (nM)
6dHDAC15.8
CDK256

Data sourced from a study on dual HDAC/CDK2 inhibitors researchgate.net.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive the growth of various cancers nih.gov. A significant area of research has focused on the development of purine-hydrazone scaffolds as potent EGFR inhibitors. These compounds are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling pathways nih.govnih.govbirmingham.ac.uk.

Several studies have reported the synthesis and evaluation of a series of purine-containing hydrazone derivatives as anticancer agents targeting EGFR and the closely related human epidermal growth factor receptor 2 (HER2) nih.govnih.govbirmingham.ac.uk. A number of these compounds exhibited potent inhibitory activity against EGFR, with IC50 values in the nanomolar range. For instance, compounds 19a, 16b, and 22b showed superior EGFR inhibitory efficacy compared to the established drug lapatinib, with IC50 values of 0.08 µM, 0.06 µM, and 0.07 µM, respectively nih.govnih.gov.

Table 2: EGFR Kinase Inhibitory Activity of Selected Purine-Hydrazone Derivatives

CompoundEGFR IC50 (µM)HER2 IC50 (µM)Reference Drug (Lapatinib) EGFR IC50 (µM)
19a0.08Not specified in this context0.13
16b0.06Not specified in this context0.13
22b0.070.030.13

Data from a study on purine-hydrazone scaffolds as dual EGFR/HER2 inhibitors nih.govnih.gov.

The molecular design of these inhibitors often incorporates a purine core, which mimics the adenine (B156593) portion of ATP, a hydrazone linker, and various substituted aromatic rings that occupy hydrophobic regions within the ATP-binding site of the enzyme nih.gov.

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a promising strategy for cancer therapy. Research has demonstrated that purine-based scaffolds can be effectively utilized to design potent HDAC inhibitors nih.govebi.ac.uk.

In one study, a series of purine/purine isosteres were incorporated as the "capping group" of N-(2-aminophenyl)-benzamide-based HDAC inhibitors. A lead compound from this series, compound 14, exhibited substantial inhibitory effects against HDAC1, HDAC2, and HDAC3 isoforms, with IC50 values of 0.108 µM, 0.585 µM, and 0.563 µM, respectively nih.govebi.ac.uk. Furthermore, another study reported on purine-based dual inhibitors of HDAC1 and CDK2, with a lead compound showing an IC50 of 5.8 nM against HDAC1 researchgate.net.

Table 3: Inhibitory Activity of Purine-Based HDAC Inhibitors

CompoundHDAC IsoformIC50 (µM)
14HDAC10.108
HDAC20.585
HDAC30.563
6dHDAC10.0058

Data sourced from studies on purine-based HDAC inhibitors researchgate.netnih.govebi.ac.uk.

The purine structure is a fundamental component of endogenous signaling molecules, most notably adenosine (B11128) and adenosine triphosphate (ATP), which exert their effects through a variety of purinergic receptors nih.gov. These receptors are broadly classified into P1 (adenosine) and P2 (ATP) receptors and are involved in a wide array of physiological and pathological processes.

Given the structural similarity of the this compound core to endogenous purines, its derivatives have the potential to interact with and modulate the activity of purinergic receptors. However, specific studies detailing the receptor binding profiles and modulatory effects of this compound derivatives are not extensively available in the current body of literature. The functionalization of the purine ring at various positions can significantly influence the affinity and selectivity for different receptor subtypes. Therefore, the synthesis and pharmacological evaluation of a library of this compound derivatives could lead to the discovery of novel and selective ligands for purinergic receptors, opening up new avenues for therapeutic intervention in a range of diseases.

Interactions with Nucleic Acids (e.g., DNA Binding)

The interaction between small molecules and nucleic acids, particularly DNA, is a cornerstone of many therapeutic strategies. Derivatives of this compound, as part of the broader class of purine analogs and heterocyclic compounds, have been investigated for their ability to bind to DNA. The primary non-covalent interaction modes include electrostatic interactions, groove binding, and intercalation between base pairs.

Studies on related heterocyclic hydrazone derivatives indicate that they can interact with DNA through a combination of groove binding and partial intercalation. Molecular docking studies have helped visualize these interactions, showing that the heterocyclic core, such as a pyrimidine ring, can insert between the DNA base pairs, while other parts of the molecule may extend into the major or minor grooves. The binding affinity is a key parameter in these interactions. For instance, certain dihydrazone pyrimidine derivatives have shown binding constants (Kb) in the range of 4.44 × 10⁶ M⁻¹ to 4.59 × 10⁶ M⁻¹, indicating a strong affinity for DNA. This binding is often stabilized by forces such as hydrogen bonds and hydrophobic alkyl–pi interactions. The purine structure itself is fundamental to DNA, and its analogs can disrupt the normal function of DNA by binding to its structure, potentially leading to mutations or therapeutic effects.

In Vitro Biological Activities

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (Non-Clinical Context)

Derivatives of this compound and related hydrazone-containing heterocyclic compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in non-clinical research. These compounds are investigated for their potential to inhibit the growth of tumor cells.

For example, an indanone-based thiazolyl hydrazone derivative, ITH-6, showed notable cytotoxicity against p53 mutant colorectal cancer cell lines such as HT-29, COLO 205, and KM 12. Mechanistic studies revealed that its anticancer effect involves inducing cell cycle arrest in the G2/M phase and triggering apoptosis mdpi.com. Similarly, certain thienopyrimidines, which are bioisosteres of purines, have been evaluated for their antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231 scilit.com. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell proliferation by 50%. Lower IC₅₀ values indicate greater potency.

Table 1: Cytotoxic Effects of Selected Hydrazone Derivatives on Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Thiazolyl-pyrazole derivative 1 A549 (Lung) 14.79 ± 0.93 mdpi.com
Thiazolyl-pyrazole derivative 1 HepG2 (Liver) 14.89 ± 0.99 mdpi.com
Thiazolyl-pyrazole derivative 1 MCF-7 (Breast) 11.46 ± 0.57 mdpi.com
Thiazolyl-pyrazole derivative 1 DU145 (Prostate) 19.01 ± 0.31 mdpi.com
4-amino-thienopyrimidine 2 MCF-7 (Breast) 0.013 scilit.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The hydrazone moiety incorporated into heterocyclic scaffolds like purine is a key feature in the development of new antimicrobial agents. These compounds have been tested against a wide range of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Hydrazide-hydrazone derivatives have shown a broad spectrum of antibacterial activity. Studies on pyrimidine-hydrazones, which are structurally similar to purine-hydrazones, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to or even better than standard antibiotics like ampicillin. One study found that a pyrimidine derivative exhibited an MIC of 6.25 µg/mL against S. aureus and 12.5 µg/mL against E. coli nih.gov. Another series of imidazo[1,2-a]pyrimidine-based hydrazones showed excellent activity against E. coli and S. aureus, with zones of inhibition ranging from 30–33 mm nih.gov.

Antifungal Activity: The antifungal potential of this class of compounds has also been explored. Research on 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds revealed excellent fungicidal activity against Botrytis cinerea, a common plant pathogen mdpi.com. Similarly, other studies have investigated hydrazine-based compounds for their activity against human fungal pathogens like Candida albicans nih.gov. The results indicate that the hydrazone linkage is crucial for antifungal potency nih.gov.

Antiviral Activity: The structural framework of purine analogs is central to many established antiviral therapies. While direct studies on this compound are limited, related heterocyclic derivatives have been evaluated against various viruses. For example, pyrazole (B372694) derivatives have been tested for activity against coronaviruses, including SARS-CoV-2 and MERS-CoV, showing potential to inhibit viral replication nih.gov. The general strategy involves designing nucleoside analogs that interfere with viral polymerases, a critical enzyme for viral replication mdpi.com.

Table 2: Antibacterial Activity of Selected Hydrazone Derivatives

Derivative Class Bacterial Strain MIC (µg/mL) Reference
Pyrimidine Hydrazone Escherichia coli 12.5 nih.gov
Pyrimidine Hydrazone Staphylococcus aureus 6.25 nih.gov
Pyrimidine Hydrazone Klebsiella pneumoniae (MDR) 12.5 nih.gov
Pyrimidine Hydrazone Methicillin-resistant S. aureus (MRSA) 3.125 nih.gov
Isonicotinic Acid Hydrazone Gram-positive bacteria 1.95–7.81

Immunomodulatory Properties (e.g., T-Lymphocyte Stimulation)

Purine metabolism is integral to the function and proliferation of immune cells, particularly T-lymphocytes mdpi.com. Consequently, purine analogs can exert significant immunomodulatory effects. These compounds can influence the immune response by interfering with the synthesis of nucleic acids in rapidly dividing lymphocytes.

Research has shown that purine nucleoside analogs can inhibit a number of functions of human lymphocytes, including the proliferative responses of CD4+ and CD8+ T cells and B cells nih.gov. For example, the purine analogue Fludarabine interferes with DNA synthesis and can activate apoptosis in lymphocytes medscape.com. Conversely, some compounds can stimulate immune cells. Lenalidomide, while a thalidomide analogue, is known to stimulate T cells as part of its anticancer mechanism medscape.com. The immunomodulatory effects can also arise from interference with immune signaling pathways. Chloroquine and hydroxychloroquine, for instance, can inhibit nucleic acid sensors like Toll-like receptor 9 (TLR9), which in turn modulates cytokine production and downstream immune responses nih.govnih.govfrontiersin.org. This highlights the potential for purine-based compounds to either suppress or stimulate immune activity, depending on their specific structure and the cellular context.

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Hydrazide-hydrazone derivatives have emerged as a class of compounds with significant antioxidant and radical-scavenging properties pensoft.netsrce.hr. The hydrazone moiety (-NH-N=CH-) is believed to contribute to these effects, likely through its ability to donate hydrogen atoms to neutralize free radicals.

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Studies on various hydrazide-hydrazones have demonstrated potent activity, in some cases greater than that of standard antioxidants like Trolox or ascorbic acid pensoft.netnih.gov. For instance, a hydrazide-hydrazone derived from salicylaldehyde was identified as a particularly potent antioxidant pensoft.net. The presence of hydroxyl (-OH) groups on the aromatic rings of these molecules often enhances their antioxidant activity pensoft.netnih.gov.

Table 3: Antioxidant Activity of Selected Pyrimidine/Hydrazone Derivatives

Compound/Derivative Assay IC₅₀ (µM) Standard (IC₅₀ µM) Reference
Pyrimidine derivative 4j ABTS 66.02 ± 0.85 Ascorbic Acid (70.14 ± 0.95) nih.gov
Pyrimidine derivative 4j DPPH 04.19 ± 0.56 Ascorbic Acid (09.18 ± 0.45) nih.gov
Pyrimidine derivative 4r ABTS 67.35 ± 0.48 Ascorbic Acid (70.14 ± 0.95) nih.gov
Pyrimidine derivative 4r DPPH 06.06 ± 0.52 Ascorbic Acid (09.18 ± 0.45) nih.gov
Pyrrole-based Hydrazone 5b DPPH >31 (61.27% scav at 250 µM) Trolox (92.94% scav at 250 µM) pensoft.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its pharmacological properties.

For purine derivatives, modifications at the 6-position of the purine ring are of significant interest. SAR studies on 6-modified purine riboside analogues have shown that these modifications can lead to the activation of the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system pensoft.net. The nature of the substituent at this position can dramatically influence potency and selectivity.

In the context of antimicrobial activity, SAR studies on hydrazone derivatives have highlighted several key features. For antibacterial 4-aminoquinoline-hydrazones, the type and position of substituents on the aromatic rings can greatly alter their efficacy mdpi.com. For antimetastatic purine derivatives, the presence of chloro substituents was found to be important for potent antiproliferation activity nih.gov. Similarly, for antioxidant activity, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, on the phenyl ring of hydrazone derivatives generally increases their radical scavenging capacity, while electron-withdrawing groups tend to decrease it nih.gov. These SAR insights are invaluable for the rational design of more effective and specific therapeutic agents based on the this compound scaffold.

Impact of Purine Ring Substitutions on Activity

Structure-activity relationship (SAR) studies on purine derivatives have consistently demonstrated that substitutions at various positions of the purine ring can profoundly influence their biological activity. While research specifically on this compound is nascent, valuable insights can be drawn from studies on related 6-substituted purine analogs.

For instance, in the context of 2,6,9-trisubstituted purine derivatives, the nature of the substituent at the C2 and C6 positions, as well as the N9 position, plays a critical role in their cytotoxic effects against cancer cell lines. Research has shown that an arylpiperazinyl system connected at the C6 position of the purine ring is often beneficial for cytotoxic activity. Conversely, the introduction of bulky systems at the C2 position of the purine can be unfavorable for activity nih.govsemanticscholar.org.

Furthermore, studies on other 6,8,9-trisubstituted purine analogues have highlighted the potential of a phenyl group at the C8 position as a valuable scaffold for developing compounds with improved anticancer properties nih.gov. These findings suggest that systematic modification of the purine ring of this compound at the C2, C8, and N9 positions could be a promising strategy for enhancing its therapeutic efficacy.

Table 1: Impact of Purine Ring Substitutions on the Activity of Purine Analogs

Position of Substitution Favorable Substituents for Activity Unfavorable Substituents for Activity Reference
C2 Small, non-bulky groups Bulky systems nih.govsemanticscholar.org
C6 Arylpiperazinyl systems - nih.govsemanticscholar.org
C8 Phenyl group - nih.gov

Role of the Hydrazine (B178648) Moiety and its Derivatives in Biological Potency

The hydrazine group at the C6 position is a key functional feature of this compound, offering a versatile handle for further chemical elaboration. The reaction of the hydrazine moiety with aldehydes and ketones to form hydrazones is a common strategy to generate diverse libraries of compounds with a wide range of biological activities jchps.com.

Hydrazones are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The formation of a hydrazone from this compound introduces a new substituent that can significantly modulate the compound's steric and electronic properties, as well as its ability to form hydrogen bonds and interact with biological targets.

Effects of Linker Length and Stereochemistry in Conjugates

The conjugation of bioactive molecules to a purine scaffold via a linker is a widely used strategy in drug discovery to enhance targeting, improve pharmacokinetic properties, or introduce additional functionalities. While specific studies on conjugates of this compound are limited, research on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives provides valuable insights into the importance of linker length.

In these conjugates, a purine residue is connected to another chemical entity through a linker of a certain length. It has been found that the length of this linker is crucial for the manifestation of cytotoxic activity pensoft.net. This dependency on linker length suggests that the spatial orientation and distance between the purine core and the conjugated moiety are critical for optimal interaction with the biological target.

The stereochemistry of the linker can also play a significant role in the biological activity of conjugates. Although not specifically documented for this compound conjugates, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms can profoundly affect drug-receptor interactions. Therefore, the design of conjugates of this compound should carefully consider both the length and the stereochemical properties of the linker to maximize therapeutic potential.

Rational Drug Design and Bioisosteric Approaches

Rational drug design and bioisosteric replacement are powerful strategies in medicinal chemistry for the optimization of lead compounds. Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the biological activity, selectivity, or pharmacokinetic profile of a molecule scilit.com.

In the context of this compound, bioisosteric modifications could be applied to various parts of the molecule. For example, the purine ring itself is a bioisostere of other heterocyclic systems. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is considered a bioisostere of the purine nucleus and has been explored in the development of antimalarial agents.

The hydrazine moiety also presents opportunities for bioisosteric replacement. Depending on the desired properties and the target interaction, the -NH-NH2 group could be replaced with other linkers or functional groups that mimic its size, shape, and hydrogen bonding capabilities. For instance, a hydroxylamine (-O-NH2) or a methylenehydrazine (-CH2-NH-NH2) could be considered as potential bioisosteres.

The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can further guide the rational design of novel this compound derivatives. 3D-QSAR models, for example, have been successfully used to explain the cytotoxicity of purine derivatives, highlighting the importance of steric and electronic properties for their activity nih.govsemanticscholar.org. Such computational approaches can help in prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological effects.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4H-purin-6-ylhydrazine and its analogues is geared towards efficiency, diversity, and environmental sustainability. Traditional methods for creating substituted purines, such as the Traube synthesis, often involve multiple steps and harsh conditions. pharmaguideline.comgoogle.com Emerging research focuses on greener and more streamlined approaches.

Key areas of development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of C6-substituted purine (B94841) analogues. rsc.org This method often allows for reactions to be conducted in environmentally benign solvents like water, aligning with the principles of green chemistry.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. researchgate.net Developing MCRs for the this compound scaffold would enable the rapid generation of large libraries of diverse derivatives for high-throughput screening.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to higher purity, better yields, and improved safety compared to batch processing. Adapting the synthesis of purine derivatives to flow chemistry systems is a key step towards scalable and sustainable production.

Novel Catalytic Systems: The development of new catalysts, such as palladium and nickel catalysts for C-C bond formation, has expanded the range of accessible purine derivatives. mdpi.com Future research will likely focus on creating more efficient and reusable catalysts for modifying the purine core, including the introduction of the hydrazine (B178648) group and subsequent functionalization.

Synthetic StrategyAdvantagesRelevance to this compound
Microwave-Assisted Synthesis Rapid, efficient, high yields, use of green solvents. rsc.orgAccelerates the synthesis of C6-substituted analogues.
Multicomponent Reactions High atom economy, operational simplicity, rapid library generation. researchgate.netEnables efficient creation of diverse derivatives for screening.
Flow Chemistry Improved safety, scalability, purity, and process control.Facilitates large-scale, sustainable production of lead compounds.
Novel Catalysis Access to a wider range of structural modifications. mdpi.comAllows for precise and diverse functionalization of the purine scaffold.

Integration of Advanced Computational Modeling and Artificial Intelligence in Discovery

Artificial intelligence (AI) and computational modeling are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov For the this compound scaffold, these technologies can significantly reduce the time and cost associated with traditional discovery methods. aurigeneservices.com

Future applications in this area include:

Predictive Modeling: Machine learning (ML) algorithms can be trained on large datasets of chemical compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. arxiv.orgmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov These models can explore the vast chemical space around the this compound core to generate novel structures optimized for specific biological targets.

Target Identification and Validation: AI can analyze complex biological data, including genomic and proteomic information, to identify and validate new potential targets for purine-based drugs. mdpi.com This can uncover novel therapeutic opportunities for diseases with unmet needs.

Structure-Based Drug Design: Computational docking and molecular dynamics simulations can predict how derivatives of this compound will bind to target proteins. nih.gov This provides crucial insights for optimizing the molecular structure to enhance potency and selectivity. For instance, modeling could explore how the hydrazine group interacts with key amino acid residues in an enzyme's active site.

Advances in Analytical Techniques for Trace Detection and Quantification

The ability to accurately detect and quantify this compound and its metabolites in biological systems is crucial for understanding its mechanism of action, pharmacokinetics, and for biomarker discovery. Recent advances in analytical chemistry offer unprecedented sensitivity and resolution for this purpose.

State-of-the-art techniques include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma, tissues, and cell lysates. creative-proteomics.comnih.gov Ion-pairing reversed-phase UPLC-MS/MS methods can resolve and quantify dozens of purine and pyrimidine (B1678525) metabolites in a single, rapid analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the identification of unknown metabolites of this compound, helping to elucidate its metabolic fate.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly well-suited for the analysis of highly polar and charged molecules like purine nucleotides, offering an alternative and complementary separation technique to LC.

Analytical TechniqueKey FeaturesApplication for this compound
UPLC-MS/MS High sensitivity (nM to pM range), high throughput, excellent quantitative precision. creative-proteomics.comnih.govfrontiersin.orgPharmacokinetic studies, measuring intracellular and extracellular concentrations.
HRMS High mass accuracy and resolution.Identification of unknown metabolites and degradation products.
CE-MS Superior separation of charged and polar analytes.Analysis of nucleotide analogues and polar metabolites.

Design of Multi-Target Directed Ligands Based on the this compound Scaffold

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govnih.gov The concept of multi-target-directed ligands (MTDLs) involves designing a single molecule that can interact with two or more distinct targets. dundee.ac.uk The versatile purine scaffold is an excellent starting point for developing such agents. researchgate.net

Future design strategies for MTDLs based on this compound could involve:

Hybrid Molecule Design: This approach involves chemically linking the this compound scaffold (targeting one protein) with another pharmacophore known to bind to a second, complementary target. dundee.ac.uk For example, combining a kinase-inhibiting purine moiety with a fragment that disrupts protein-protein interactions.

Fragment-Based Ligand Design: Starting with a small fragment that binds to multiple targets, researchers can "grow" the molecule to optimize its affinity and selectivity for the desired targets simultaneously. dundee.ac.uk

Structure-Guided Design: Using the crystal structures of multiple target proteins, medicinal chemists can design a single ligand that fits into the binding sites of all intended targets. nih.govnih.gov The hydrazine group of this compound could serve as a versatile linker or a key hydrogen-bonding feature in such designs.

By pursuing these emerging research avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for innovative treatments for a wide range of human diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.